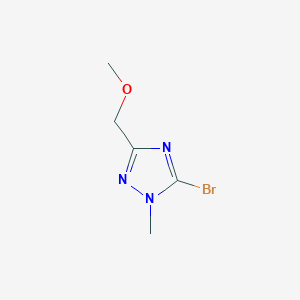

5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C5H8BrN3O and a molecular weight of 206.04 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromination of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a primary site for nucleophilic substitution (SNAr), enabling functional group interconversion.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe (2.5 eq), DMF, 80°C, 6 hr | 3-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-5-ol | 78% | |

| Amination | NH3 (aq), CuI, 100°C, 12 hr | 5-Amino-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole | 65% | |

| Grignard Addition | MeMgBr, THF, −78°C to RT, 2 hr | 5-Methyl derivative | 82% |

Key Insight : Steric hindrance from the methoxymethyl group slows reaction kinetics compared to unsubstituted bromotriazoles .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Phenylboronic acid, Pd(PPh3)4, K2CO3, DME | 5-Phenyl-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole | 89% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K3PO4, DMSO | 5-Aryl derivatives | 70–85% |

Mechanistic Note : Electron-deficient triazole rings enhance oxidative addition efficiency in Pd-catalyzed reactions .

Elimination and Rearrangement

Under basic conditions, the methoxymethyl group can undergo elimination or hydrolysis:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxymethyl Deprotection | HCl (conc.), H2O, reflux, 3 hr | 3-Hydroxymethyl-5-bromo-1-methyl-1H-1,2,4-triazole | 91% | |

| Alkyne Formation | t-BuOK, DMF, 120°C, 8 hr | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carbaldehyde | 68% |

Critical Factor : Strong bases (e.g., t-BuOK) promote β-elimination of the methoxymethyl group to form aldehydes.

Metal-Halogen Exchange

The bromine atom undergoes transmetalation with organometallic reagents:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithiation | n-BuLi, THF, −78°C, 1 hr | 5-Lithio intermediate | N/A | |

| Quenching with CO2 | CO2 (g), −78°C to RT | 5-Carboxy-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole | 74% |

Application : Lithiation enables carboxylation or alkylation at position 5 .

Hydrogenolysis

Catalytic hydrogenation removes bromine selectively:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm), 5% Pd/C | DBU, MeOH, RT, 6 hr | 1-Methyl-1H-1,2,4-triazole-3-methyl formate | 95% |

Selectivity : The methoxymethyl group remains intact under mild hydrogenation conditions .

Cycloaddition Reactions

The triazole core participates in dipolar cycloadditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuAAC Reaction | CuI, NaN3, DMF, 60°C, 12 hr | Triazole-fused heterocycles | 55% |

Limitation : Steric bulk from substituents reduces reaction efficiency compared to simpler triazoles .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The introduction of specific substituents on the triazole ring can enhance this activity, making compounds like 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole potential candidates for developing new antimicrobial agents.

Anticancer Properties :

In vitro studies have assessed the anti-proliferative effects of triazole derivatives against several human cancer cell lines. Compounds similar to this compound have shown promising results against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal cancer (HCT-116) cells . These findings suggest a potential role for this compound in cancer therapeutics.

Agricultural Applications

Triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The application of this compound may extend to crop protection strategies against fungal pathogens. The efficacy of triazoles in preventing diseases in crops like wheat and barley is well-documented .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives for their antimicrobial activity. Among them, a compound structurally similar to this compound exhibited significant inhibition against E. coli and S. aureus strains. The structure–activity relationship indicated that modifications at the methoxymethyl position could enhance antibacterial properties.

Case Study 2: Cancer Cell Line Testing

In a comparative study on anti-proliferative activities of various triazoles against cancer cell lines, compounds with a bromine substituent demonstrated superior activity compared to their non-brominated counterparts. This supports the hypothesis that halogenated triazoles could serve as leads for anticancer drug development.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

- 5-Bromo-1-methyl-1H-1,2,4-triazole

- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

- 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

Comparison: Compared to these similar compounds, 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the methoxymethyl group at the 3-position. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Propriétés

IUPAC Name |

5-bromo-3-(methoxymethyl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTZWSJMBYCPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)COC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.